Host–Guest Binding Affinity for Neurotransmitters: CBPQT4+ vs. Monomeric Paraquat
CBPQT4+ (as its tetrakis(hexafluorophosphate) salt) exhibits equilibrium binding constants (Ka) in the range of 1,000–7,500 M-1 for the inclusion of neurotransmitters (dopamine, epinephrine, norepinephrine, serotonin) and related electron-rich aromatics (catechol, indole) in aqueous media, as measured by UV-vis spectrophotometric titration [1]. In stark contrast, the binding of monomeric paraquat (methyl viologen) as its bis(hexafluorophosphate) salt to analogous hydroquinone-based macrocyclic receptors yields Ka values of only 5–730 M-1 in acetone at 25 °C [2]. This 1–3 orders of magnitude enhancement in association constant for the preorganized cyclophane host underscores the non-additive, cooperative benefit of the rigid, box-like architecture over the simple, flexible bipyridinium dication.
| Evidence Dimension | Binding affinity (Ka) for electron-rich aromatic guests |
|---|---|
| Target Compound Data | Ka = 1,000–7,500 M-1 in H2O, 25 °C (spectrophotometric titration) |
| Comparator Or Baseline | Paraquat bis(hexafluorophosphate): Ka = 5–730 M-1 in Me2CO, 25 °C |
| Quantified Difference | ~2–3 orders of magnitude stronger binding for CBPQT4+ vs. monomeric paraquat |
| Conditions | Aqueous media for CBPQT4+; acetone for paraquat; both at 25 °C |
Why This Matters
A 100- to 1000-fold difference in binding affinity directly impacts the sensitivity and detection limit in sensor applications and defines the usable concentration window in host–guest-driven assembly.
- [1] Bernardo, A.R., Stoddart, J.F., Kaifer, A.E. (1992). Cyclobis(paraquat-p-phenylene) as a Synthetic Receptor for Electron-Rich Aromatic Compounds: Electrochemical and Spectroscopic Studies of Neurotransmitter Binding. J. Am. Chem. Soc., 114(26), 10624–10631. View Source
- [2] Amabilino, D.B., Ashton, P.R., Belohradsky, M., Raymo, F.M., Stoddart, J.F. (1997). Structure-Reactivity Relationship in Interlocked Molecular Compounds and in Their Supramolecular Model Complexes. J. Am. Chem. Soc., 119(11), 2614-2627. (Paraquat binding data: Kₐ = 5–730 M⁻¹ in Me₂CO). View Source
